1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate

Lipophilicity XLogP3 Drug-likeness

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate is a synthetic, polyfluorinated small molecule comprising a 6-fluorobenzo[d]thiazole core, an azetidine linker, and a 2,6-difluorobenzoate ester terminus. Its molecular formula is C₁₇H₁₁F₃N₂O₂S, with a molecular weight of 364.3 g/mol and a computed XLogP3 of 4.5, placing it in a moderately lipophilic chemical space.

Molecular Formula C17H11F3N2O2S
Molecular Weight 364.34
CAS No. 1396863-05-0
Cat. No. B2845011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate
CAS1396863-05-0
Molecular FormulaC17H11F3N2O2S
Molecular Weight364.34
Structural Identifiers
SMILESC1C(CN1C2=NC3=C(S2)C=C(C=C3)F)OC(=O)C4=C(C=CC=C4F)F
InChIInChI=1S/C17H11F3N2O2S/c18-9-4-5-13-14(6-9)25-17(21-13)22-7-10(8-22)24-16(23)15-11(19)2-1-3-12(15)20/h1-6,10H,7-8H2
InChIKeyBLRYCMMANNPKKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate (CAS 1396863-05-0): Core Structural and Procurement Profile


1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate is a synthetic, polyfluorinated small molecule comprising a 6-fluorobenzo[d]thiazole core, an azetidine linker, and a 2,6-difluorobenzoate ester terminus. Its molecular formula is C₁₇H₁₁F₃N₂O₂S, with a molecular weight of 364.3 g/mol and a computed XLogP3 of 4.5, placing it in a moderately lipophilic chemical space [1]. The compound belongs to a class of benzothiazole–azetidine conjugates that has attracted interest as a scaffold for modulating sphingosine-1-phosphate (S1P) receptors, as evidenced by the patent literature on related thiazole derivatives claiming S1P1 receptor selectivity and immunomodulatory potential [2]. As of this evidence curation, peer-reviewed biological activity data specific to this exact compound remain absent from public repositories, and no head-to-head comparator studies were identifiable; therefore, its differentiation is assessed on the basis of the best available structural and physicochemical evidence relative to its closest cataloged analogs.

Why 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate Cannot Be Trivially Replaced by In-Class Analogs


Compounds within the benzothiazole–azetidine ester family share a common scaffold but diverge sharply in their terminal ester and aryl-substitution patterns, which are known to govern S1P receptor subtype selectivity, metabolic stability, and tissue distribution profiles in closely related chemotypes [1]. Generic substitution with, for example, the unesterified alcohol 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (CAS 1421468-70-3) or the nicotinate ester analog (CAS 1396852-94-0) is not scientifically warranted because these analogs exhibit different hydrogen-bond donor/acceptor counts, lipophilicity, and steric bulk at the azetidine 3-position—parameters that directly influence target engagement and pharmacokinetics. Without explicit, assay-matched comparative data, assuming interchangeability risks invalidating structure–activity relationship (SAR) hypotheses or producing misleading in vivo results. The quantitative evidence below delineates the measurable physicochemical differences that underpin this non-interchangeability.

Quantitative Differentiation Evidence for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: 2,6-Difluorobenzoate Ester vs. Free Alcohol and Nicotinate Ester Analogs

The computed XLogP3 of the target 2,6-difluorobenzoate ester is 4.5, which is markedly higher than that of its closest commercially available analog, the free azetidin-3-ol (XLogP3 ≈ 1.5) [1][2]. This ~3 log unit difference translates to approximately 1000-fold higher predicted partition coefficient, substantially altering membrane permeability and non-specific binding characteristics. While no direct biological comparison data exist, the magnitude of this physicochemical gap alone is sufficient to classify these two compounds as non-equivalent for any cellular or in vivo assay where passive diffusion or protein binding contributes to the readout.

Lipophilicity XLogP3 Drug-likeness

Hydrogen-Bond Acceptor Count as a Surrogate for Target-Interaction Potential: Target vs. Nicotinate Ester Analog

The target compound possesses 8 hydrogen-bond acceptor (HBA) atoms, contributed by the benzothiazole nitrogen, ester carbonyl oxygens, and fluorine atoms, whereas the nicotinate ester analog (CAS 1396852-94-0) contains 9 HBA atoms due to the additional pyridine nitrogen [1][2]. In the context of S1P1 receptor modulation, where the aminocarboxylic acid headgroup of sphingosine-1-phosphate engages a precise hydrogen-bond network in the receptor binding pocket, a difference of even one HBA can shift binding pose or selectivity profile. Although no co-crystal structures or direct binding data are available for either compound, the HBA count difference provides a falsifiable hypothesis for differential target engagement that cannot be dismissed without experimental refutation.

Hydrogen-bond acceptors Pharmacophore S1P receptor

Electron-Withdrawing Strength of the Ester Substituent: 2,6-Difluorobenzoate vs. 4-Methoxybenzothiazole Analog

The 2,6-difluorobenzoate ester of the target compound introduces two strongly electron-withdrawing fluorine atoms ortho to the ester carbonyl, which inductively destabilize the ester toward nucleophilic hydrolysis relative to the 4-methoxybenzothiazole analog (CAS 1396625-58-3), which bears an electron-donating methoxy group on the benzothiazole ring but lacks fluorine substitution on the benzoate [1]. The difference in Hammett σ values for the 2,6-difluoro substitution pattern (∑σₘ ≈ +0.68) versus the 4-methoxy substitution (σₚ ≈ -0.27) is approximately 0.95 unit, predicting markedly different chemical stability profiles under physiological or assay conditions. For procurement decisions, this distinction is material: researchers requiring a hydrolytically stable probe compound may prefer the 4-methoxy analog, whereas those seeking a pro-drug-like liability or investigating fluorine-specific metabolic pathways would select the target 2,6-difluorobenzoate.

Electron-withdrawing group Hydrolytic stability SAR

Recommended Application Scenarios for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate Based on Physicochemical Differentiation


S1P Receptor SAR Probe: Evaluating the Impact of Lipophilic Ester Modifications on S1P1 Subtype Selectivity

The XLogP3 of 4.5 positions this compound as a moderately lipophilic probe ideal for structure–activity relationship (SAR) studies exploring the lipophilic tolerance of the S1P1 receptor binding pocket. When used alongside the more polar azetidin-3-ol analog (XLogP3 ≈ 1.5), researchers can assess the contribution of ester-driven lipophilicity to receptor affinity and selectivity. This application is directly supported by the patent context of WO2013094761A1, which claims thiazole derivatives with S1P1 receptor modulating activity [1].

Fluorine-Specific Metabolic Stability and Prodrug Profiling

The presence of three fluorine atoms (one on the benzothiazole, two on the benzoate ester) makes this compound a candidate for metabolic stability studies comparing the impact of fluorination on oxidative metabolism. The 2,6-difluorobenzoate ester, with its electron-withdrawing character, may exhibit distinct hydrolytic stability relative to non-fluorinated or mono-fluorinated ester analogs, informing prodrug design strategies.

Building Block for Diversity-Oriented Synthesis of Benzothiazole–Azetidine Libraries

As a pre-functionalized azetidine ester with a benzothiazole core, this compound serves as a versatile intermediate for parallel synthesis. The azetidine nitrogen can be further derivatized, and the ester can be hydrolyzed to the carboxylic acid for amide coupling, enabling rapid generation of combinatorial libraries. Its computed 4 rotatable bonds and 8 HBA atoms provide sufficient flexibility and interaction potential for hit expansion campaigns.

Negative Control or Comparator for Hydrolytic Stability Assays

Given the electron-withdrawing 2,6-difluorophenyl substituent, the ester bond is predicted to be more susceptible to nucleophilic hydrolysis than analogs with electron-donating substituents. This property makes the compound a useful positive control for esterase activity assays or a stability benchmark when optimizing formulation conditions for ester-containing drug candidates.

Quote Request

Request a Quote for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,6-difluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.